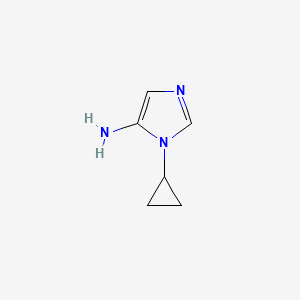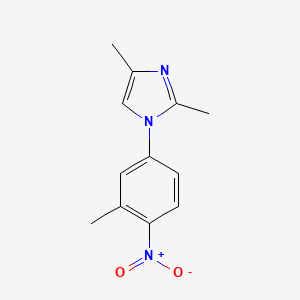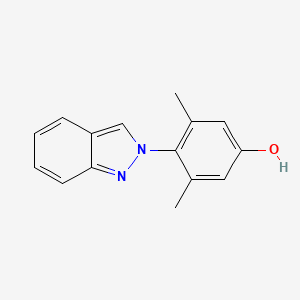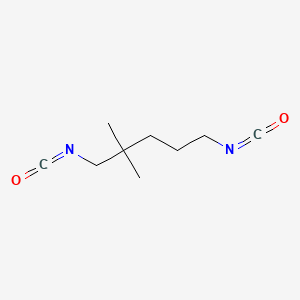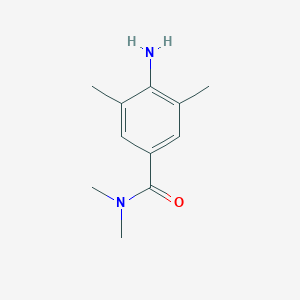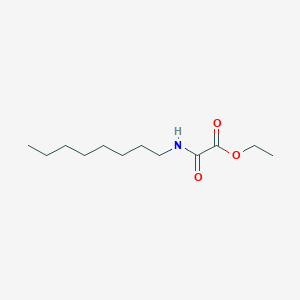
Ethyl 2-(octylamino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(octylamino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(octylamino)-2-oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(octylamino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with octylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(octylamino)-2-oxoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form octylamine and ethyl oxalate.
Reduction: Reduction of the carbonyl group yields Ethyl 2-(octylamino)-2-hydroxyacetate.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(octylamino)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of Ethyl 2-(octylamino)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylate moieties. These moieties can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(octylamino)-2-oxoacetate can be compared with other similar compounds such as:
- Ethyl 2-(hexylamino)-2-oxoacetate
- Ethyl 2-(decylamino)-2-oxoacetate
- Ethyl 2-(dodecylamino)-2-oxoacetate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The differences in alkyl chain length can influence their physical properties, reactivity, and applications. This compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
ethyl 2-(octylamino)-2-oxoacetate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-13-11(14)12(15)16-4-2/h3-10H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NDUYUGKXMVEZSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


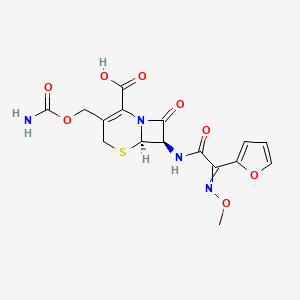


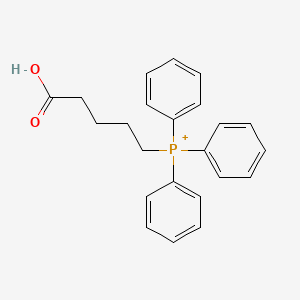
amine](/img/structure/B8701449.png)
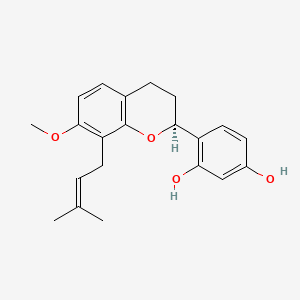

![N-(4-Chlorobenzyl)-2-(5-hydroxypentyl)-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamide](/img/structure/B8701474.png)
